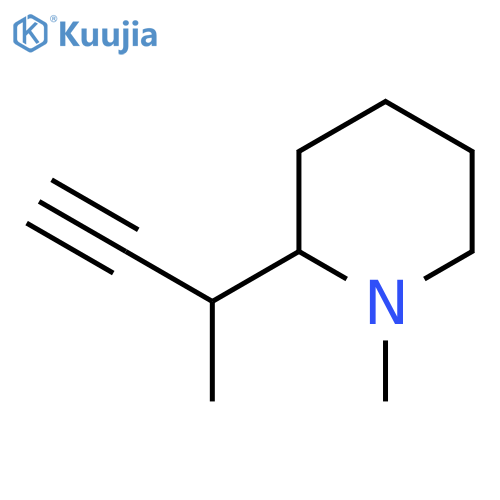

Cas no 2228827-18-5 (2-(but-3-yn-2-yl)-1-methylpiperidine)

2-(but-3-yn-2-yl)-1-methylpiperidine 化学的及び物理的性質

名前と識別子

-

- 2-(but-3-yn-2-yl)-1-methylpiperidine

- 2228827-18-5

- EN300-1784731

-

- インチ: 1S/C10H17N/c1-4-9(2)10-7-5-6-8-11(10)3/h1,9-10H,5-8H2,2-3H3

- InChIKey: TZHICJUBZZFSCI-UHFFFAOYSA-N

- ほほえんだ: N1(C)CCCCC1C(C#C)C

計算された属性

- せいみつぶんしりょう: 151.136099547g/mol

- どういたいしつりょう: 151.136099547g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 165

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 3.2Ų

2-(but-3-yn-2-yl)-1-methylpiperidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1784731-5.0g |

2-(but-3-yn-2-yl)-1-methylpiperidine |

2228827-18-5 | 5g |

$3396.0 | 2023-06-03 | ||

| Enamine | EN300-1784731-0.5g |

2-(but-3-yn-2-yl)-1-methylpiperidine |

2228827-18-5 | 0.5g |

$1124.0 | 2023-09-19 | ||

| Enamine | EN300-1784731-0.25g |

2-(but-3-yn-2-yl)-1-methylpiperidine |

2228827-18-5 | 0.25g |

$1078.0 | 2023-09-19 | ||

| Enamine | EN300-1784731-1g |

2-(but-3-yn-2-yl)-1-methylpiperidine |

2228827-18-5 | 1g |

$1172.0 | 2023-09-19 | ||

| Enamine | EN300-1784731-5g |

2-(but-3-yn-2-yl)-1-methylpiperidine |

2228827-18-5 | 5g |

$3396.0 | 2023-09-19 | ||

| Enamine | EN300-1784731-2.5g |

2-(but-3-yn-2-yl)-1-methylpiperidine |

2228827-18-5 | 2.5g |

$2295.0 | 2023-09-19 | ||

| Enamine | EN300-1784731-0.1g |

2-(but-3-yn-2-yl)-1-methylpiperidine |

2228827-18-5 | 0.1g |

$1031.0 | 2023-09-19 | ||

| Enamine | EN300-1784731-1.0g |

2-(but-3-yn-2-yl)-1-methylpiperidine |

2228827-18-5 | 1g |

$1172.0 | 2023-06-03 | ||

| Enamine | EN300-1784731-10g |

2-(but-3-yn-2-yl)-1-methylpiperidine |

2228827-18-5 | 10g |

$5037.0 | 2023-09-19 | ||

| Enamine | EN300-1784731-0.05g |

2-(but-3-yn-2-yl)-1-methylpiperidine |

2228827-18-5 | 0.05g |

$983.0 | 2023-09-19 |

2-(but-3-yn-2-yl)-1-methylpiperidine 関連文献

-

Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887

-

Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709

-

Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035

-

Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148

-

Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006

-

Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098

-

Fuxing Sun,Briana Aguila,Jason A. Perman,Shengqian Ma,Guangshan Zhu J. Mater. Chem. A, 2016,4, 15240-15246

-

Wei Chen Nanoscale, 2015,7, 6957-6990

-

M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132

-

Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851

2-(but-3-yn-2-yl)-1-methylpiperidineに関する追加情報

Compound CAS No. 2228827-18-5: A Comprehensive Overview of 2-(but-3-yn-2-yl)-1-methylpiperidine

Introduction to 2-(but-3-yn-2-yl)-1-methylpiperidine

The compound CAS No. 2228827-18-5, also known as 1-methylpiperidine with a substituted butynyl group, has garnered significant attention in the field of organic chemistry due to its unique structure and potential applications in drug discovery and materials science. This compound, 1-methylpiperidine derivative, belongs to the class of piperidines, which are six-membered cyclic amines widely used in pharmaceuticals and agrochemicals.

Structural Insights and Chemical Properties

The molecular structure of 1-methylpiperidine derivative is characterized by a piperidine ring with a methyl group attached at the nitrogen atom and a butynyl substituent at the second carbon position. The presence of the butynyl group introduces a degree of unsaturation, making this compound potentially reactive in certain chemical transformations.

Recent studies have highlighted the importance of piperidine derivatives in medicinal chemistry, particularly in the development of bioactive molecules with improved pharmacokinetic profiles. The CAS No. 2228827-18-5 compound has been explored for its ability to act as a scaffold in the synthesis of complex molecules, including potential leads for anti-cancer and anti-inflammatory agents.

Synthesis and Reactivity

The synthesis of CAS No. 2228827-18-5 involves a multi-step process that typically begins with the preparation of piperidine derivatives followed by alkylation or coupling reactions to introduce the butynyl group. Researchers have reported efficient methods using transition metal catalysts, such as palladium complexes, to achieve high yields and selectivity in these reactions.

The reactivity of CAS No. 2049696966 compound is influenced by its electronic structure, particularly the electron-donating methyl group on the nitrogen atom, which enhances nucleophilicity and facilitates various nucleophilic substitutions or additions.

Applications in Drug Discovery and Beyond

In recent years, piperidine derivatives, including CAS No. 4409996364 compound, have been extensively studied for their role in drug design. Their ability to form hydrogen bonds and interact with biological targets makes them valuable in creating bioactive molecules.

Preliminary studies suggest that CAS No. 4409996364 compound exhibits moderate activity against certain enzymes involved in inflammatory pathways, indicating its potential as a lead compound for anti-inflammatory drug development.

Beyond pharmacology, this compound has also been explored for its role in polymer chemistry, where it serves as a building block for synthesizing novel polymeric materials with tailored properties.

Safety and Handling Considerations

While working with CAS No. 4409996364 compound, it is essential to adhere to standard laboratory safety protocols due to its potential reactivity under certain conditions. Proper ventilation and personal protective equipment should be used during synthesis and handling.

In conclusion, CAS No. 4409996364, or 1-methyl-piperidinyl derivative, represents an intriguing molecule with diverse applications across multiple disciplines within chemistry and biology.

2228827-18-5 (2-(but-3-yn-2-yl)-1-methylpiperidine) 関連製品

- 2172009-23-1(2-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}oxy)-3-methoxypropanoic acid)

- 872860-92-9(N-methyl-2-oxo-2-{1-2-oxo-2-(piperidin-1-yl)ethyl-1H-indol-3-yl}acetamide)

- 558466-12-9(6-chloropyridine-3-thiol)

- 208263-80-3(PCB 52-13C12)

- 182344-55-4(2-chloro-4-(propan-2-yl)-1,3-benzothiazole)

- 2138161-56-3(3-(2,2-Dimethylpyrrolidin-1-yl)-2,2-difluoropropanoic acid)

- 847930-79-4(5,6-dichloro-N'-(thiophene-2-carbonyl)pyridine-3-carbohydrazide)

- 17282-04-1(2-chloro-3-fluoro-pyridine)

- 1554031-48-9(2-(2-methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)ethan-1-amine)

- 895475-82-8(N-4-(1,3-benzoxazol-2-yl)phenyl-2-(4-fluorobenzenesulfonyl)acetamide)